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molecular formula C12H11ClN2O B8397424 4-(2-Chloropyridin-4-yloxy)-3-methylbenzenamine

4-(2-Chloropyridin-4-yloxy)-3-methylbenzenamine

Cat. No. B8397424
M. Wt: 234.68 g/mol
InChI Key: KWISPCVJPDUZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486951B2

Procedure details

A solution of 4-(2-chloropyridin-4-yloxy)-3-methylbenzenamine (595 mg, 2.54 mmol), 1-methyl-4-(4,4,5,5-tetramethyl)-[1,3,2]dioxaborolan-2-yl)-4H-pyrazole (790 mg, 3.80 mmol) and Cs2CO3 (2.53 g, 7.77 mmol) in 10 mL of DMF (10 mL)/water (3 mL) was de-gassed under vacuum and blanketed with nitrogen. Pd(PPh3)4 (295 mg, 0.26 mmol) was added and the reaction mixture was heated to 90° C. overnight. The reaction mixture was diluted with EtOAc (30 mL) and washed with water (2×10 mL) and brine (2×10 mL). The aqueous portion was extracted with EtOAc (2×15 mL) and the combined organics were washed with brine (10 mL), concentrated in vacuo and purified on silica gel to provide 3-methyl-4-(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yloxy)benzenamine as a pale yellow foam (627 mg, 88% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.27 (d, J=6.0 Hz, 1H), 8.18 (s, 1H), 7.90 (d, J=0.7 Hz, 1H), 7.07 (d, J=2.2 Hz, 1H), 6.74 (d, J=8.6 Hz, 1H), 6.49 (d, J=2.5 Hz, 1H), 6.46-6.40 (m, 2H), 5.02 (s, 2H), 3.84 (s, 3H), 1.94 (s, 3H); MS (ESI) m/z: 281.2 (M+H+).
Quantity
595 mg
Type
reactant
Reaction Step One
Quantity
790 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
295 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([O:8][C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][C:10]=2[CH3:16])[CH:5]=[CH:4][N:3]=1.[N:17]1[N:18]=[CH:19][CH2:20][CH:21]=1.[C:22]([O-])([O-])=O.[Cs+].[Cs+].O>CN(C=O)C.CCOC(C)=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:16][C:10]1[CH:11]=[C:12]([NH2:15])[CH:13]=[CH:14][C:9]=1[O:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([C:20]2[CH:21]=[N:17][N:18]([CH3:22])[CH:19]=2)[CH:7]=1 |f:2.3.4,^1:43,45,64,83|

Inputs

Step One
Name
Quantity
595 mg
Type
reactant
Smiles
ClC1=NC=CC(=C1)OC1=C(C=C(C=C1)N)C
Name
Quantity
790 mg
Type
reactant
Smiles
N=1N=CCC1
Name
Cs2CO3
Quantity
2.53 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
3 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
295 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (2×10 mL) and brine (2×10 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was extracted with EtOAc (2×15 mL)
WASH
Type
WASH
Details
the combined organics were washed with brine (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified on silica gel

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1OC1=CC(=NC=C1)C=1C=NN(C1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 627 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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